2H-Chromen-4-yl 2-phenylacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Chromen-4-yl 2-phenylacetate typically involves the cyclization of substituted resorcinols and different 2-benzylidene malononitriles . Another method includes the use of nitrophenylboronic acid as a green catalyst and DBU catalyst for ring cyclization . The reaction conditions often involve refluxing in solvents like acetone or THF, with catalysts such as anhydrous potassium carbonate or AlCl3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Chromen-4-yl 2-phenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Exhibits antimicrobial, anticancer, and antidiabetic activities.
Medicine: Investigated for its potential as an anticholinesterase and antituberculosis agent.
Industry: Utilized in the development of fluorescent sensors and other analytical chemistry applications.
Mechanism of Action
The mechanism of action of 2H-Chromen-4-yl 2-phenylacetate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2H-Chromen-4-yl 2-phenylacetate can be compared with other similar compounds, such as 4H-chromen-4-one and 2H-chromen-2-one . These compounds share a similar chromene scaffold but differ in their specific functional groups and biological activities. For example, 4H-chromen-4-one is known for its anticancer and anti-inflammatory properties, while 2H-chromen-2-one exhibits anticoagulant and antioxidant activities .
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2H-chromen-4-yl 2-phenylacetate |
InChI |
InChI=1S/C17H14O3/c18-17(12-13-6-2-1-3-7-13)20-16-10-11-19-15-9-5-4-8-14(15)16/h1-10H,11-12H2 |
InChI Key |
FMSULQSPNARDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C2O1)OC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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